Hexamethylbenzene-d18
Overview
Description
Hexamethylbenzene-d18 is a deuterated form of hexamethylbenzene, where all hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C6(CD3)6, and it has a molecular weight of 180.38 g/mol . This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Hexamethylbenzene-d18 can be synthesized through the deuteration of hexamethylbenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. Industrial production methods typically involve the use of catalysts to facilitate the exchange reaction, ensuring high isotopic purity and yield .
Chemical Reactions Analysis
Hexamethylbenzene-d18 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of hexamethylbenzene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions, such as nitration, can occur using reagents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). .
Scientific Research Applications
Hexamethylbenzene-d18 has a wide range of applications in scientific research:
Chemistry: It is used as a standard in NMR spectroscopy due to its well-defined chemical shifts and high isotopic purity.
Biology: The compound can be used in metabolic studies to trace biochemical pathways involving methyl groups.
Medicine: this compound is utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: It is employed in the synthesis of other deuterated compounds and as a reference material in analytical chemistry .
Mechanism of Action
The mechanism of action of hexamethylbenzene-d18 primarily involves its role as a tracer in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be easily distinguished from hydrogen atoms, allowing researchers to study molecular structures and dynamics. The molecular targets and pathways involved depend on the specific application, such as tracing metabolic pathways or studying drug interactions .
Comparison with Similar Compounds
Hexamethylbenzene-d18 can be compared with other deuterated aromatic compounds, such as:
Benzene-d6: Used as a solvent in NMR spectroscopy.
Toluene-d8: Another deuterated solvent with applications in NMR studies.
Xylene-d10: Used in NMR spectroscopy and other analytical techniques.
This compound is unique due to its fully deuterated methyl groups, providing distinct advantages in studies involving methyl group dynamics and interactions .
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis(trideuteriomethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFEBAXEOLKSG-NBDUPMGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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